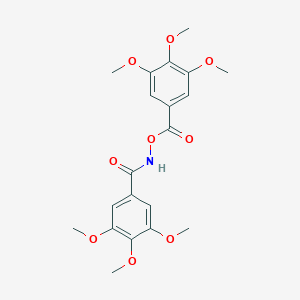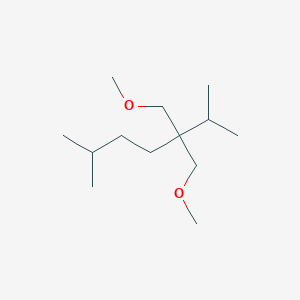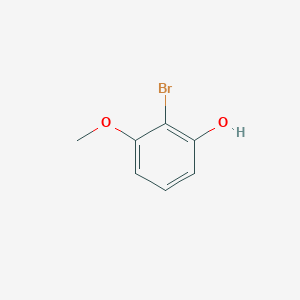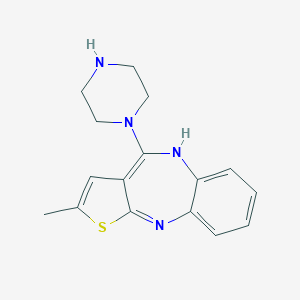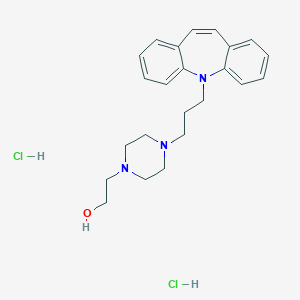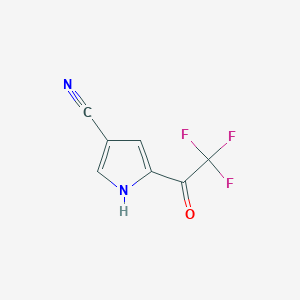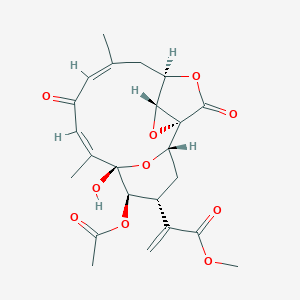
Bipinnatolide E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bipinnatolide E is a natural compound that is isolated from the marine sponge, Sarcophyton glaucum. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of Bipinnatolide E is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Bipinnatolide E may also interact with ion channels and receptors, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Bipinnatolide E has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis. Bipinnatolide E has been shown to improve memory and cognitive function in animal models, and to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Bipinnatolide E has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and study compared to synthetic compounds. It has also been extensively studied, and its biological activities are well-established. However, Bipinnatolide E also has some limitations. It is a complex molecule, which makes its synthesis challenging. It is also difficult to obtain large quantities of the compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Bipinnatolide E. One area of interest is the development of analogs and derivatives of the compound, which may have improved pharmacological properties. Another area of interest is the study of the compound's effects on other signaling pathways and biological processes. Finally, the potential use of Bipinnatolide E as a therapeutic agent in humans should be explored further, with a focus on its safety and efficacy.
Synthesemethoden
Bipinnatolide E is a complex natural product, and its synthesis requires a multi-step process. The first step involves the synthesis of the core structure, which is achieved through a combination of Diels-Alder and Michael addition reactions. The second step involves the installation of the side chain, which is achieved through a series of functional group transformations. The final step involves the removal of protecting groups and purification of the compound.
Wissenschaftliche Forschungsanwendungen
Bipinnatolide E has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Bipinnatolide E has been tested in various in vitro and in vivo models, and has shown promising results.
Eigenschaften
CAS-Nummer |
134455-99-5 |
|---|---|
Produktname |
Bipinnatolide E |
Molekularformel |
C23H26O10 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate |
InChI |
InChI=1S/C23H26O10/c1-10-6-14(25)8-11(2)23(28)18(30-13(4)24)15(12(3)20(26)29-5)9-17(32-23)22-19(33-22)16(7-10)31-21(22)27/h6,8,15-19,28H,3,7,9H2,1-2,4-5H3/b10-6-,11-8-/t15-,16-,17+,18-,19-,22-,23+/m1/s1 |
InChI-Schlüssel |
LLTUVULYEDWJJW-MPGZMISHSA-N |
Isomerische SMILES |
C/C/1=C/C(=O)/C=C(\[C@]2([C@@H]([C@H](C[C@H](O2)[C@]34[C@H](O3)[C@@H](C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)/C |
SMILES |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C |
Kanonische SMILES |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



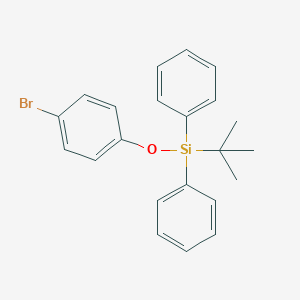
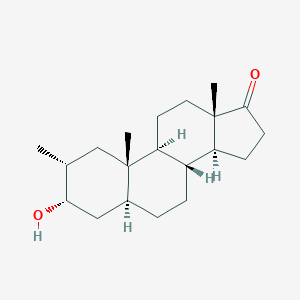
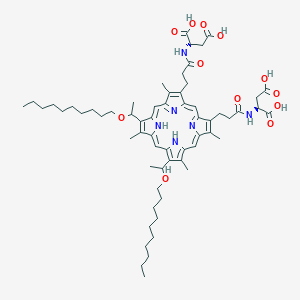

![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
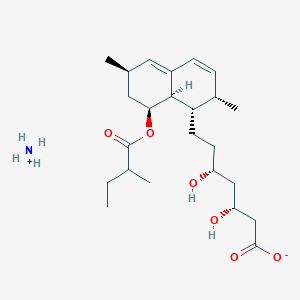
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
